1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea
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Description
1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a chemical compound that belongs to the class of urea derivatives. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Scientific Research Applications
Synthesis and Bioactivity
1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea, a compound synthesized by coupling purified furfural with urea, was found to possess antibacterial activity against various pathogens such as Escherichia coli, Salmonella typhi, and Staphylococcus aureus, indicating its potential for medicinal purposes and novel drug development (Donlawson, Nweneka, Orie, & Okah, 2020).
Acetylcholinesterase Inhibition
Flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, designed to optimize spacer length for antiacetylcholinesterase activity, demonstrated that certain furan-2-ylmethyl urea derivatives could inhibit acetylcholinesterase, suggesting applications in treating diseases such as Alzheimer's (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Inflammation and Pain Reduction
Derivatives of 1-aryl-3-(1-acylpiperidin-4-yl)urea showed significant inhibition of soluble epoxide hydrolase (sEH), improving pharmacokinetic parameters and reducing inflammatory pain in animal models. This suggests their utility in developing treatments for chronic pain and inflammation (Rose et al., 2010).
Antimicrobial Activity
The study of urea and thiourea derivatives, such as 1,3-bis[(E)-furan-2-yl)methylene]urea (BFMU), showed significant antimicrobial activities against a range of bacterial and fungal pathogens, highlighting their potential as a basis for developing new antimicrobial agents (Alabi et al., 2020).
Corrosion Inhibition
Mannich bases derived from furan-2-ylmethyl urea compounds were investigated as corrosion inhibitors for mild steel in hydrochloric acid, showing effectiveness in protecting metal surfaces. This indicates their potential application in industrial processes to prevent corrosion (Jeeva et al., 2015).
properties
IUPAC Name |
1-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-15-5-2-3-7-18(15)21-19(23)20-13-16-8-10-22(11-9-16)14-17-6-4-12-24-17/h2-7,12,16H,8-11,13-14H2,1H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNIMAIFEFJESK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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